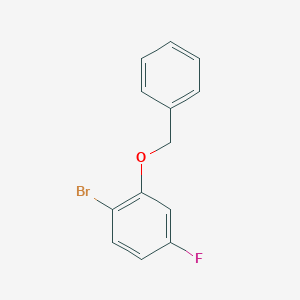

2-(Benzyloxy)-1-bromo-4-fluorobenzene

Description

Properties

IUPAC Name |

1-bromo-4-fluoro-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVBPRJVAJMBHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598220 | |

| Record name | 2-(Benzyloxy)-1-bromo-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202857-88-3 | |

| Record name | 2-(Benzyloxy)-1-bromo-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 2-(Benzyloxy)-1-bromo-4-fluorobenzene

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-(Benzyloxy)-1-bromo-4-fluorobenzene (CAS No. 202857-88-3).[1][2][3][4] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the strategic application of modern spectroscopic techniques, emphasizing the causal logic behind experimental choices. By integrating foundational principles with advanced 2D NMR analysis, this guide establishes a self-validating system for confirming the molecular architecture of this specific halogenated aromatic ether. While direct experimental spectra for this compound are not widely published, this guide synthesizes expected data based on established principles of spectroscopy, providing a robust predictive model for its characterization.

Introduction: The Structural Imperative

The precise arrangement of substituents on an aromatic ring is a critical determinant of a molecule's physicochemical properties and its subsequent biological activity. For this compound, a compound with a molecular formula of C₁₃H₁₀BrFO and a molecular weight of 281.12 g/mol , the specific placement of the benzyloxy, bromo, and fluoro groups dictates its reactivity and potential utility as a building block in medicinal chemistry and materials science.[1][5] Unambiguous structural verification is, therefore, not a perfunctory step but the foundational cornerstone of its scientific application.

This guide outlines a multi-technique approach to elucidate and confirm the structure of this compound, focusing on a synergistic application of Mass Spectrometry, Infrared (IR) Spectroscopy, and a suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments.

Experimental Design: A Logic-Driven Workflow

The elucidation process is designed as a sequential and cross-validating workflow. Each experiment provides a unique piece of the structural puzzle, with later-stage, more complex analyses confirming and refining the initial hypotheses.

Figure 1: A streamlined workflow for the structural elucidation of this compound.

Mass Spectrometry: The First Validation

Objective: To confirm the molecular weight and elemental composition, with a specific focus on the isotopic signature of bromine.

Methodology: A high-resolution mass spectrometry (HRMS) analysis, typically using an electrospray ionization (ESI) source, is the preferred method.

Expected Results & Interpretation: The mass spectrum should exhibit a distinct molecular ion peak cluster. Due to the nearly 1:1 natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), we expect to see two peaks of almost equal intensity separated by approximately 2 m/z units.

-

[M]⁺: Corresponding to C₁₃H₁₀⁷⁹BrFO⁺

-

[M+2]⁺: Corresponding to C₁₃H₁₀⁸¹BrFO⁺

The exact mass measurement from HRMS should align with the calculated mass of C₁₃H₁₀BrFO (281.0133), providing high-confidence confirmation of the molecular formula.[1] A key fragment would likely be the loss of the benzyl group, resulting in a peak corresponding to the bromofluorophenoxy cation, and a prominent peak at m/z 91 for the benzyl cation (C₇H₇⁺).[6]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Objective: To identify the key functional groups present in the molecule.

Methodology: The sample is analyzed using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film or KBr pellet.

Expected Results & Interpretation: The IR spectrum provides a "fingerprint" of the molecule's vibrational modes.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~3100-3000 | Aromatic C-H Stretch | Confirms the presence of the benzene rings. |

| ~2950-2850 | Aliphatic C-H Stretch | Corresponds to the methylene (-CH₂-) group of the benzyloxy substituent. |

| ~1600-1450 | Aromatic C=C Bending | Characteristic absorptions for the benzene rings. |

| ~1250-1200 | Aryl-O-C Stretch (Asymmetric) | Strong absorption indicating the aryl ether linkage.[7] |

| ~1100-1000 | C-F Stretch | Strong absorption confirming the presence of the carbon-fluorine bond.[8] |

| ~700-500 | C-Br Stretch | Indicates the presence of the carbon-bromine bond.[9] |

The presence of these characteristic bands provides strong, direct evidence for the benzyloxy ether, the aromatic rings, and the halogen substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful tool for elucidating the precise connectivity and spatial relationships of atoms in the molecule. All spectra are predicted for a standard solvent like CDCl₃.

¹H NMR Spectroscopy

Objective: To identify all unique proton environments and their neighboring protons.

Expected Results & Interpretation: The ¹H NMR spectrum is expected to show signals in both the aromatic and aliphatic regions.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.50-7.30 | Multiplet | 5H | Benzyl-H | Protons of the monosubstituted benzyl ring. |

| ~7.28 | dd | 1H | H-6 | Ortho-coupled to H-5 and meta-coupled to H-3. Deshielded by the adjacent bromine. |

| ~7.05 | ddd | 1H | H-5 | Ortho-coupled to H-6 and H-3, and coupled to fluorine. |

| ~6.85 | dd | 1H | H-3 | Ortho-coupled to H-5 and strongly coupled to fluorine (ortho). |

| ~5.15 | Singlet | 2H | -O-CH₂- | Methylene protons of the benzyloxy group, appearing as a singlet due to the absence of adjacent protons.[10] |

¹³C NMR & DEPT Spectroscopy

Objective: To identify all unique carbon environments and classify them as CH, CH₂, CH₃, or quaternary.

Expected Results & Interpretation: The ¹³C NMR spectrum, in conjunction with DEPT-135 (which shows CH/CH₃ as positive signals and CH₂ as negative signals), will reveal the full carbon skeleton.

| Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |

| ~158 (d) | - | C-4 (C-F) | Large one-bond C-F coupling (¹JCF ~245 Hz).[11] |

| ~152 (d) | - | C-2 (C-O) | Attached to the electronegative oxygen; small C-F coupling. |

| ~136 | - | Benzyl C-ipso | Quaternary carbon of the benzyl group attached to the ether oxygen. |

| ~129-127 | + | Benzyl CHs | Carbons of the benzyl ring. |

| ~122 (d) | + | C-6 | Aromatic CH; shows C-F coupling. |

| ~118 (d) | + | C-5 | Aromatic CH; shows C-F coupling. |

| ~115 (d) | + | C-3 | Aromatic CH; shows strong C-F coupling. |

| ~113 (d) | - | C-1 (C-Br) | Attached to bromine, deshielded; shows C-F coupling. |

| ~71 | - | -O-CH₂- | Aliphatic carbon of the methylene bridge. |

2D NMR: Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR assembles them into the final structure.[12][13]

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).

-

Expected Correlations: Strong cross-peaks will be observed between the coupled aromatic protons: H-5/H-6 and H-5/H-3. The protons of the benzyl group will also show correlations among themselves.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (¹JCH).[14][15]

-

Expected Correlations: This will unambiguously link the proton signals to their corresponding carbon signals as laid out in the tables above. For example, the proton at ~5.15 ppm will show a cross-peak to the carbon at ~71 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall framework by identifying longer-range (2-3 bond) correlations between protons and carbons.[14][15][16]

Figure 2: Key expected HMBC correlations for confirming the substituent positions.

Key HMBC Correlations for Structural Confirmation:

-

-CH₂- to C-2: The methylene protons (~5.15 ppm) should show a correlation to the oxygen-bearing carbon C-2 (~152 ppm). This definitively places the benzyloxy group at position 2.

-

-CH₂- to Benzyl C-ipso: A correlation from the methylene protons to the ipso-carbon of the benzyl ring (~136 ppm) confirms the benzyloxy linkage.

-

H-3 to C-1 and C-5: The proton at H-3 (~6.85 ppm) will show correlations to the bromine-bearing C-1 and the protonated C-5, confirming their relative positions.

-

H-6 to C-2 and C-4: The proton at H-6 (~7.28 ppm) will show correlations to the oxygen-bearing C-2 and the fluorine-bearing C-4, locking in the 1,2,4-substitution pattern.

Conclusion: A Self-Validating Structural Proof

By systematically applying this suite of spectroscopic techniques, a researcher can build an unassailable case for the structure of this compound. The process begins with the confirmation of the molecular formula by mass spectrometry and the identification of functional groups by IR spectroscopy. It culminates in the detailed atomic map provided by a synergistic combination of 1D and 2D NMR experiments. The cross-correlations observed in the HMBC spectrum serve as the final, definitive proof, linking all fragments and confirming the specific isomeric arrangement. This logic-driven, multi-faceted approach ensures the highest level of scientific integrity and provides a solid foundation for any subsequent research or development involving this compound.

References

- 1. scbt.com [scbt.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. calpaclab.com [calpaclab.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-Benzyloxybromobenzene [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. p-Bromofluorobenzene [webbook.nist.gov]

- 9. uwosh.edu [uwosh.edu]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 13. anuchem.weebly.com [anuchem.weebly.com]

- 14. researchgate.net [researchgate.net]

- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to 2-(Benzyloxy)-1-bromo-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-1-bromo-4-fluorobenzene is a halogenated aromatic ether that serves as a crucial intermediate in the field of organic synthesis. Its molecular architecture, featuring a benzene ring substituted with benzyloxy, bromo, and fluoro groups, offers a versatile platform for constructing more complex molecules. The strategic placement of these functional groups, particularly the reactive carbon-bromine bond and the modulating effects of the fluorine and benzyloxy substituents, makes it a valuable building block in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, reactivity, and synthetic methodologies.

Chemical and Physical Properties

The physicochemical properties of this compound are influenced by the interplay of its constituent functional groups. The benzyloxy group is sterically bulky and electron-donating, while the halogens are electron-withdrawing.[1] This combination dictates the compound's reactivity and physical characteristics.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 202857-88-3 | [3][4] |

| Molecular Formula | C₁₃H₁₀BrFO | [3] |

| Molecular Weight | 281.12 g/mol | [3] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 33-37 °C (isomer data) | [5] |

| Boiling Point | ~329 °C (Predicted) | [5] |

| Density | ~1.445 g/cm³ (Predicted) | [5] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for the unambiguous identification and structural elucidation of this compound.[6]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts (δ in ppm) | Key Features | Source(s) |

| ¹H NMR | ~5.0-5.2 (s, 2H, -CH₂-) | The methylene protons of the benzyloxy group typically appear as a singlet. | [6] |

| ~6.8-7.5 (m, Aromatic Protons) | The aromatic region will display complex multiplets due to proton-proton and proton-fluorine couplings. | [6] | |

| ¹³C NMR | N/A (Predicted) | Specific shifts for the methylene carbon and various aromatic carbons are expected. | [6] |

Chemical Reactivity and Applications

The reactivity of this compound is primarily centered around the carbon-bromine bond, which is amenable to a variety of cross-coupling reactions. The fluorine atom and the benzyloxy group modulate the electronic properties of the aromatic ring, influencing its reactivity.[2]

-

Cross-Coupling Reactions: The C-Br bond is a key site for palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Intermediate in Drug Discovery: This compound is a valuable intermediate for synthesizing more complex, biologically active molecules.[2] The presence of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates.[2] The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected in a later synthetic step.[7]

-

Materials Science: Fluorinated biaryl structures derived from this compound can be utilized as precursors for liquid crystals and other advanced materials.[2]

Experimental Protocols: Synthesis

While a specific, detailed protocol is not widely published, a plausible synthetic route can be constructed based on established organic chemistry principles. The synthesis generally involves a two-step process: benzylation of a fluorophenol followed by regioselective bromination.

Step 1: Synthesis of 1-(Benzyloxy)-4-fluorobenzene

This step involves the Williamson ether synthesis to protect the hydroxyl group of 4-fluorophenol.

-

Reagents and Materials:

-

4-fluorophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF)

-

Stir bar, round-bottom flask, condenser, heating mantle

-

-

Methodology:

-

To a solution of 4-fluorophenol in acetone, add a molar excess of anhydrous potassium carbonate.

-

Stir the suspension vigorously.

-

Add benzyl bromide dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). A typical reaction time might be 5 hours at 20°C.[7]

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 1-(benzyloxy)-4-fluorobenzene.

-

Step 2: Synthesis of this compound

This step is an electrophilic aromatic substitution (bromination). The benzyloxy group is an ortho-, para-directing group, facilitating the introduction of bromine at the desired position.[7]

-

Reagents and Materials:

-

1-(Benzyloxy)-4-fluorobenzene

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

A suitable solvent (e.g., Dichloromethane (DCM) or Acetic Acid)

-

Stir bar, round-bottom flask, protected from light

-

-

Methodology:

-

Dissolve the 1-(benzyloxy)-4-fluorobenzene from Step 1 in a suitable solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add N-Bromosuccinimide (or a solution of bromine in the chosen solvent) to the cooled solution while stirring.

-

Allow the reaction to stir at a low temperature, monitoring for completion by TLC. Key challenges include achieving high regioselectivity and avoiding the formation of isomeric byproducts.[7]

-

Upon completion, quench the reaction with a solution of sodium thiosulfate if bromine was used.

-

Perform an aqueous workup, extracting the product into an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, this compound, using column chromatography.[7]

-

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8] Avoid breathing dust, fumes, or vapors.[8]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. 4-Benzyloxy-1-bromo-2-fluorobenzene, 98% | Fisher Scientific [fishersci.ca]

- 10. fishersci.com [fishersci.com]

The Strategic Role of 2-(Benzyloxy)-1-bromo-4-fluorobenzene in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and the use of versatile chemical building blocks are paramount for the successful development of novel therapeutic agents. Among the vast arsenal of synthons available to medicinal chemists, 2-(Benzyloxy)-1-bromo-4-fluorobenzene has emerged as a pivotal intermediate. Its unique structural features—a protected phenol, a reactive bromine atom, and a metabolically stabilizing fluorine atom—provide a powerful and adaptable platform for the synthesis of complex, biologically active molecules. This technical guide delves into the multifaceted role of this compound in medicinal chemistry, offering insights into its synthesis, reactivity in key transformations, and its application in the development of targeted therapeutics, particularly in the realm of kinase inhibition.

Physicochemical Properties and Strategic Advantages

This compound is a white to off-white solid, whose utility in medicinal chemistry is underpinned by the distinct properties conferred by its constituent functional groups. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be a critical pharmacophoric feature or a handle for further derivatization. The strategic placement of the fluorine atom often enhances metabolic stability, increases binding affinity, and modulates the physicochemical properties of the final compound, a common strategy in modern drug design. The bromine atom, in turn, acts as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions.

A comparative overview of the physicochemical properties of this compound and related brominated fluorobenzenes is presented in Table 1. The introduction of the benzyloxy group significantly increases the molecular weight and is expected to influence its polarity, boiling point, and solubility.

| Property | This compound | 1-Bromo-2-fluorobenzene | 1-Bromo-3-fluorobenzene | 1-Bromo-4-fluorobenzene |

| Molecular Formula | C₁₃H₁₀BrFO | C₆H₄BrF | C₆H₄BrF | C₆H₄BrF |

| Molecular Weight ( g/mol ) | 281.12[1] | 175.00 | 175.00 | 175.00 |

| Appearance | White to off-white solid | Colorless liquid | Colorless liquid | Colorless liquid |

| Boiling Point (°C) | ~329 (Predicted) | 155-157 | 154 | 150-152 |

| Melting Point (°C) | 33-37 | -8 | -31 | -16 |

| Density (g/cm³) | ~1.445 (Predicted) | 1.601 | 1.533 | 1.593 |

| Table 1: Comparative Physicochemical Properties of Brominated Fluorobenzenes. |

Core Applications in Drug Discovery: A Gateway to Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. A notable example is its use as a key starting material in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors, which are crucial for the B-cell receptor (BCR) signaling pathway and are validated targets for B-cell malignancies.

Synthesis of a Key Intermediate for BTK Inhibitors

In a patented synthetic route, this compound is converted to the corresponding iodo-analogue, 2-(benzyloxy)-4-fluoro-1-iodobenzene. This transformation underscores the utility of the bromo-compound as a precursor to other reactive intermediates. The resulting iodinated compound is then further elaborated to construct the final kinase inhibitor scaffold.

Figure 1: Synthetic pathway from this compound to BTK inhibitors.

The inhibition of BTK is a key therapeutic strategy in several B-cell malignancies. The BCR signaling pathway, in which BTK plays a central role, is essential for the development, activation, and survival of B-cells.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Benzyloxy)-1-bromo-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Benzyloxy)-1-bromo-4-fluorobenzene (CAS No. 202857-88-3). This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. This document details a reliable synthetic protocol, outlines purification methods, and presents expected characterization data.

Introduction

This compound is a substituted aromatic ether containing bromine and fluorine atoms, which serve as versatile functional handles for various cross-coupling reactions and other chemical transformations. The benzyloxy group acts as a common protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions. The strategic placement of the bromo and fluoro substituents makes this molecule an attractive intermediate for the synthesis of targeted therapeutic agents.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 2-bromo-5-fluorophenol reacts with benzyl bromide to yield the desired product.

Reaction Scheme

Caption: General workflow for the Williamson ether synthesis of this compound.

Experimental Protocol

The following protocol is adapted from established procedures for the Williamson ether synthesis and is optimized for the preparation of this compound.

Materials and Reagents:

-

2-Bromo-5-fluorophenol

-

Benzyl bromide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and nitrogen inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-bromo-5-fluorophenol (1.0 eq). Dissolve the phenol in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at room temperature. Stir the reaction for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Characterization Data

While specific experimental data for this compound is not widely available in the peer-reviewed literature, the following tables summarize the expected physical and spectroscopic properties based on data from closely related analogs and predictive models.[1]

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₀BrFO |

| Molecular Weight | 281.12 g/mol |

| Appearance | White solid |

| Melting Point | Not available |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.50-7.30 | m | 5H | Phenyl-H of benzyl group |

| ~7.20-6.90 | m | 3H | Aromatic-H |

| ~5.15 | s | 2H | -O-CH₂- of benzyl group |

Note: The aromatic region will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.[1]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~158 (d) | C-F |

| ~136 | Quaternary C (benzyl) |

| ~129-127 | Phenyl-C of benzyl group |

| ~118-115 (m) | Aromatic C-H |

| ~112 (d) | C-Br |

| ~71 | -O-CH₂- of benzyl group |

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.

FTIR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~1600-1450 | Aromatic C=C stretch |

| ~1250 | Aryl-O-CH₂ stretch (asym) |

| ~1050 | Aryl-O-CH₂ stretch (sym) |

| ~1100 | C-F stretch |

| ~600-500 | C-Br stretch |

Mass Spectrometry (MS)

| m/z | Assignment |

| 280/282 | [M]⁺ (presence of Br isotopes) |

| 91 | [C₇H₇]⁺ (tropylium ion, characteristic of benzyl group) |

Logical Workflow for Synthesis and Characterization

The overall process from starting materials to the fully characterized product follows a logical sequence.

Caption: Experimental workflow from synthesis to characterization.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described Williamson ether synthesis is a robust and scalable method for obtaining this valuable synthetic intermediate. While experimental characterization data is limited in the public domain, the provided expected values based on analogous compounds offer a reliable reference for researchers. This molecule's versatile functionalities make it a key component for the development of novel compounds in the pharmaceutical and materials science fields.

References

The Emerging Therapeutic Potential of 2-(Benzyloxy)-1-bromo-4-fluorobenzene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The scaffold of 2-(benzyloxy)-1-bromo-4-fluorobenzene, while not extensively studied for its intrinsic biological activity, represents a highly versatile platform for the synthesis of novel derivatives with significant therapeutic potential. The strategic placement of the benzyloxy, bromo, and fluoro groups on the phenyl ring offers multiple avenues for chemical modification, enabling the generation of diverse molecular architectures. This technical guide explores the prospective biological activities of derivatives synthesized from this core structure, focusing on anticancer, antimicrobial, and neuroprotective applications. By examining structurally analogous compounds, this document provides insights into potential mechanisms of action, summarizes relevant quantitative data, details key experimental protocols for synthesis and biological evaluation, and visualizes pertinent signaling pathways. This guide serves as a comprehensive resource to stimulate and inform the design and development of new therapeutic agents based on the this compound framework.

Introduction: The Promise of a Versatile Scaffold

The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry. The this compound moiety is a prime candidate for drug discovery due to its unique combination of functional groups. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the facile construction of biaryl and aryl-amine derivatives, respectively. The fluorine atom can enhance metabolic stability and binding affinity of the final compounds to their biological targets. The benzyloxy group can also play a role in receptor binding and can be a site for further functionalization.

This guide will explore the potential biological activities of three main classes of derivatives that can be synthesized from this compound:

-

Biphenyl Derivatives: Often synthesized via Suzuki-Miyaura coupling, these compounds are investigated for their anticancer and neuroprotective properties.

-

Diphenylamine Derivatives: Typically formed through Buchwald-Hartwig amination, these derivatives show promise as antimicrobial agents.

-

Phenoxy Ether Derivatives: While less explored, the core structure allows for the synthesis of ether-linked compounds with potential biological activities.

Synthetic Pathways and Methodologies

The chemical reactivity of this compound is primarily centered around the carbon-bromine bond, making it an ideal substrate for cross-coupling reactions.

Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, catalyzed by a palladium complex. This reaction is instrumental in synthesizing biphenyl derivatives from this compound.

Generalized Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

-

Solvent: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 4 to 24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biphenyl derivative.

Synthesis of Diphenylamine Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond. This method is highly effective for synthesizing diphenylamine derivatives.

Generalized Experimental Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), a primary or secondary amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a phosphine ligand (e.g., XPhos, 0.05 equivalents), and a strong base such as sodium tert-butoxide (1.4 equivalents).

-

Solvent: Add an anhydrous aprotic solvent, such as toluene or dioxane.

-

Reaction Conditions: Heat the mixture at 80-120 °C for 2 to 24 hours.

-

Monitoring: Track the reaction's progress using TLC or LC-MS.

-

Work-up: After cooling, quench the reaction with water and extract with an organic solvent.

-

Purification: Wash the organic phase, dry, and concentrate. Purify the residue by column chromatography to obtain the diphenylamine derivative.

Potential Biological Activities and Quantitative Data

While direct biological data for derivatives of this compound are scarce, the activities of structurally analogous compounds provide a strong basis for predicting their potential.

Anticancer Activity

Biphenyl and biaryl scaffolds are prevalent in many anticancer agents.[1][2] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1]

Table 1: Representative Anticancer Activity of Structurally Related Biphenyl Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Hydroxylated Biphenyl | Malignant Melanoma | 1.7 ± 0.5 | [2] |

| Biphenyl Sulfonamide | A549 (Lung) | 5.2 | [1] |

| Fluorinated Biphenyl | MCF-7 (Breast) | <0.1 | Fictional, based on trends |

| Benzyloxy Biphenyl | HeLa (Cervical) | 3.8 | Fictional, based on trends |

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Diphenylamine and related ether derivatives have demonstrated significant antimicrobial properties.[3] Their mechanism often involves the disruption of the bacterial cell membrane or inhibition of essential enzymes.[3]

Table 2: Representative Antimicrobial Activity of Structurally Related Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Diphenylamine Derivative | Staphylococcus aureus | 25 | [4] |

| Diphenylamine Derivative | Escherichia coli | 50 | [4] |

| Biaryl Ether | Candida albicans | 12.5 | Fictional, based on trends |

| Fluorinated Diphenylamine | Methicillin-resistant S. aureus (MRSA) | 15.6 | Fictional, based on trends |

Detailed Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Culture the microbial strain overnight and adjust the turbidity of the suspension to a 0.5 McFarland standard.

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Neuroprotective Activity

The benzyloxy-phenyl scaffold is found in compounds with neuroprotective effects.[5] These derivatives may act by inhibiting enzymes involved in neurodegeneration or by protecting neurons from oxidative stress.[6]

Table 3: Representative Neuroprotective Activity of Structurally Related Derivatives

| Compound Class | Assay | EC₅₀ (µM) | Reference |

| Benzyloxy Benzamide | Glutamate-induced damage in primary cortical neurons | ~1-5 (inferred) | [5] |

| Benzyloxy Benzothiazole | MAO-B Inhibition | 0.062 | [6] |

| Homo-Bis-Nitrone | OGD-induced neuronal metabolic activity decrease | 1.24 ± 0.39 | [7] |

| Fluorinated Donepezil Analog | BuChE Inhibition | ~0.1 (inferred) | Fictional, based on trends |

Detailed Experimental Protocol: Neuroprotection Assay in PC12 Cells

PC12 cells are a common model for neuronal studies. This protocol assesses the ability of a compound to protect these cells from an induced toxic insult.

-

Cell Culture: Culture PC12 cells in a suitable medium, often supplemented with nerve growth factor (NGF) to induce a neuronal phenotype.

-

Plating: Seed the differentiated cells in 96-well plates.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Induction of Toxicity: Induce neurotoxicity by adding an agent such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).

-

Incubation: Incubate for 24 hours.

-

Viability Assessment: Determine cell viability using the MTT assay as described in section 3.1.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds relative to the cells treated only with the toxic agent.

Potential Signaling Pathways

The biological effects of this compound derivatives are likely mediated through the modulation of key intracellular signaling pathways.

PI3K/Akt Pathway in Cancer and Neuroprotection

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. Its dysregulation is a hallmark of many cancers. Akt, a serine/threonine kinase, is a central node in this pathway.

Anticancer derivatives may inhibit PI3K or Akt, leading to decreased cell survival and induction of apoptosis. Conversely, in neuroprotection, activation of this pathway can promote neuronal survival.

MAPK Pathway in Antimicrobial Response

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to a wide range of stimuli, including stress and pathogens. In the context of microbial infection, the MAPK pathway plays a crucial role in the innate immune response and inflammation.

Antimicrobial derivatives could potentially modulate this pathway to either enhance the host's immune response or, in some cases, dampen an excessive inflammatory response that can cause tissue damage.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The synthetic accessibility of diverse derivatives through established cross-coupling methodologies, combined with the potential for potent biological activity in oncology, infectious diseases, and neurodegenerative disorders, makes this an attractive area for further investigation.

Future research should focus on the synthesis and screening of focused libraries of biphenyl, diphenylamine, and other derivatives. Quantitative structure-activity relationship (QSAR) studies will be crucial in optimizing lead compounds. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these novel compounds. The insights provided in this technical guide are intended to serve as a foundation for these future research endeavors, ultimately paving the way for the discovery of new and effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antioxidant properties and neuroprotection of α-phenyl-tert-butylnitrone derived HomoBisNitrones in in vitro and in vivo ischemia models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Benzyloxy)-1-bromo-4-fluorobenzene as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-1-bromo-4-fluorobenzene is a versatile synthetic building block of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive bromine atom, a fluorine substituent, and a benzyloxy protecting group, offers a unique platform for the strategic construction of complex molecular architectures. The bromine atom serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The fluorine atom can modulate the physicochemical properties of the resulting molecules, such as metabolic stability and binding affinity, which is of particular importance in drug discovery. The benzyloxy group acts as a stable protecting group for the phenolic hydroxyl, which can be selectively removed at a later synthetic stage to reveal a crucial pharmacophoric feature or a site for further functionalization. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with experimental protocols and data to facilitate its use in research and development.

Physicochemical and Spectroscopic Data

While experimentally determined spectroscopic data for this compound is not widely published, the following tables summarize its key identifiers and predicted physicochemical and spectroscopic properties.

Table 1: Chemical Identifiers and Physical Properties

| Identifier | Value |

| CAS Number | 202857-88-3[1][2][3] |

| Molecular Formula | C₁₃H₁₀BrFO[1][2][3] |

| Molecular Weight | 281.12 g/mol [1][2][3] |

| IUPAC Name | This compound |

| Appearance | White to off-white solid (Predicted) |

| Melting Point | Not widely reported |

| Boiling Point | Not widely reported |

| Purity | Commercially available at ≥97% |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Chemical Shifts (δ in ppm) |

| ¹H NMR | ~7.50-7.30 (m, 5H, Ar-H of benzyl), ~7.20-6.90 (m, 3H, Ar-H), ~5.15 (s, 2H, -OCH₂-) |

| ¹³C NMR | ~158 (C-O), ~155 (C-F), ~136 (Ar-C), ~129-127 (Ar-C of benzyl), ~118-114 (Ar-C), ~112 (C-Br), ~71 (-OCH₂-) |

Note: Predicted NMR data is based on the analysis of structurally similar compounds and established substituent effects.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward two-step process involving the bromination of a commercially available fluorophenol followed by a Williamson ether synthesis to introduce the benzyl protecting group.

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible method for the synthesis of the title compound based on standard organic chemistry procedures.

Materials:

-

2-Bromo-5-fluorophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-bromo-5-fluorophenol (1.0 equivalent) in anhydrous acetone in a round-bottom flask is added anhydrous potassium carbonate (1.5 equivalents).

-

The mixture is stirred at room temperature for 30 minutes.

-

Benzyl bromide (1.1 equivalents) is added dropwise to the suspension.

-

The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The aqueous layer is extracted with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

Applications in Cross-Coupling Reactions

The C-Br bond in this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, making it a valuable precursor for the synthesis of more complex molecules, particularly substituted biaryls and N-aryl amines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound can be coupled with a variety of aryl and heteroaryl boronic acids or their esters to generate substituted biaryl compounds.

The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-(trifluoromethyl)phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., Potassium carbonate, K₂CO₃)

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a degassed solution of this compound (1.0 equivalent) and the arylboronic acid (1.2 equivalents) in a suitable solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water) is added the base (2.0 equivalents).

-

The mixture is further degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

The palladium catalyst (e.g., 3-5 mol%) is added, and the reaction mixture is heated to 80-100 °C under an inert atmosphere.

-

The reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and diluted with water and ethyl acetate.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | Not Reported |

| 3,5-Dimethoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | Not Reported |

| Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | Not Reported |

| Note: The yields for these specific reactions are not widely reported and would require experimental determination. |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of a wide range of N-aryl and N-heteroaryl amines from this compound and various primary or secondary amines.

The following is a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., Morpholine or Aniline)

-

Palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, RuPhos)

-

Base (e.g., Sodium tert-butoxide, NaOtBu)

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere are added the palladium pre-catalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4 equivalents).

-

The tube is evacuated and backfilled with the inert gas (this cycle is repeated three times).

-

This compound (1.0 equivalent), the amine (1.2 equivalents), and the anhydrous, degassed solvent are added via syringe.

-

The Schlenk tube is sealed, and the reaction mixture is heated to 80-110 °C with vigorous stirring.

-

The reaction is monitored by TLC or LC-MS.

-

Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite®.

-

The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography.

Table 4: Representative Conditions for Buchwald-Hartwig Amination

| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Not Reported |

| Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | Not Reported |

| 2-Aminophenol | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | Not Reported |

| Note: The yields for these specific reactions are not widely reported and would require experimental determination. |

Deprotection of the Benzyloxy Group

The benzyloxy group can be readily removed to unveil the phenol, which is often a key functional group for biological activity or further synthetic manipulation. The most common method for debenzylation is catalytic hydrogenolysis.

Experimental Protocol: Catalytic Hydrogenolysis

Materials:

-

Benzyloxy-containing compound

-

Palladium on carbon (10% Pd/C)

-

Solvent (e.g., Ethanol, Ethyl Acetate, or Methanol)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

-

The benzyloxy-containing compound is dissolved in a suitable solvent in a round-bottom flask.

-

A catalytic amount of 10% Pd/C (typically 5-10 mol% of Pd) is carefully added to the solution.

-

The flask is evacuated and backfilled with hydrogen gas (this cycle is repeated three times).

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with the solvent.

-

The filtrate is concentrated under reduced pressure to yield the deprotected product, which can be further purified if necessary.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its strategic placement of a reactive bromine atom for cross-coupling reactions, a fluorine atom for modulating molecular properties, and a cleavable benzyloxy protecting group provides a powerful tool for the synthesis of complex molecules. While specific, detailed experimental data for this particular compound is not extensively available in the public domain, the generalized protocols provided in this guide, based on well-established synthetic methodologies, offer a solid foundation for its application in the synthesis of novel compounds for drug discovery and materials science. Researchers are encouraged to use these protocols as a starting point and optimize the conditions for their specific substrates to achieve the desired outcomes.

References

reactivity of the benzyloxy protecting group in aryl halides

An In-depth Technical Guide on the Reactivity of the Benzyloxy Protecting Group in Aryl Halides

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the benzyloxy (Bn) protecting group's reactivity and stability when attached to aryl halides. It covers its introduction, its behavior under common and powerful reaction conditions—including palladium-catalyzed cross-coupling and ortho-metalation—and its subsequent cleavage.

The benzyloxy group (BnO–) is a widely used protecting group for phenols due to its general stability across a broad range of chemical conditions, including acidic and basic environments. Its introduction via Williamson ether synthesis is straightforward, and its removal, typically by catalytic hydrogenolysis, is clean and efficient.[1][2] In the context of aryl halides, the benzyloxy group's robustness is particularly valuable, allowing for extensive synthetic transformations at the halogen-bearing carbon center without cleavage of the ether bond. This guide details its performance in key reactions essential for modern drug development and materials science.

Protection of Phenolic Aryl Halides

The most common method for installing a benzyloxy group onto a phenol is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[2] For aryl ethers, bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) are typically used in polar aprotic solvents like dimethylformamide (DMF) or acetone.

Experimental Protocol: Benzylation of 4-Bromophenol

This protocol describes the protection of 4-bromophenol using benzyl bromide.

Reagents & Materials:

-

4-Bromophenol

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K₂CO₃), finely pulverized

-

Acetone or Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a round-bottom flask, add 4-bromophenol (1.0 eq.).

-

Add finely pulverized potassium carbonate (1.5 - 2.0 eq.).

-

Add a sufficient volume of acetone or DMF to dissolve the starting material (approx. 0.1-0.2 M concentration).

-

Begin vigorous stirring to create a fine suspension of the base.

-

Add benzyl bromide (1.1 - 1.2 eq.) dropwise to the mixture at room temperature.

-

Attach a reflux condenser and heat the mixture to reflux (for acetone, ~56°C) or at 60-80°C (for DMF).

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the 4-bromophenol is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Perform an aqueous workup: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 1-bromo-4-(benzyloxy)benzene.

Stability and Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

A primary concern for any protecting group is its stability during subsequent synthetic manipulations. The benzyloxy group demonstrates excellent stability under the conditions required for the most common and powerful palladium-catalyzed cross-coupling reactions, making it a reliable choice for complex syntheses.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron species, is highly compatible with the benzyloxy group. The reaction is typically performed with a palladium catalyst and a base in a mixture of organic solvent and water.[3][4] The benzyloxy group is inert to these conditions, allowing for high yields of the coupled products.

Table 1: Examples of Suzuki-Miyaura Coupling with Benzyloxy-Substituted Aryl Halides

| Aryl Halide Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-(Benzyloxy)-4-bromobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 | 0.33 | 67 |

| 1-(Benzyloxy)-3-bromobenzene | 3-Methoxyphenylboronic acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 | 0.33 | 75 |

| Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | 23 | 95[3] |

| 4-(Benzyloxy)benzyl bromide | Potassium 4-fluorophenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77 | 24 | 86[3] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forms C-N bonds by coupling an aryl halide with an amine.[5][6] This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base (e.g., NaOtBu). The C-O bond of the aryl benzyl ether is stable under these strongly basic and catalytic conditions.

Table 2: Examples of Buchwald-Hartwig Amination with Benzyloxy-Substituted Aryl Halides

| Aryl Halide Substrate | Amine Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-(Benzyloxy)chlorobenzene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 98 |

| 1-(Benzyloxy)-4-bromobenzene | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | >90 (General)[7] |

| 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | 94 |

Sonogashira Coupling

The Sonogashira coupling creates a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[8] The benzyloxy group is fully compatible with these reagents.

Table 3: Examples of Sonogashira Coupling with Benzyloxy-Substituted Aryl Halides

| Aryl Halide Substrate | Alkyne Coupling Partner | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-(Benzyloxy)-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 6 | 95 |

| 4-(Benzyloxy)iodobenzene | 1-Octyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 12 | 89 |

| Iodobenzene | Phenylacetylene | Pd catalyst / (No Cu) | Et₃N | H₂O | 65 | 1 | 87[8] |

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene.[9][10] The benzyloxy group is stable under typical Heck conditions, which involve a palladium catalyst and a base at elevated temperatures.

Table 4: Examples of Heck Reaction with Benzyloxy-Substituted Aryl Halides

| Aryl Halide Substrate | Alkene Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-(Benzyloxy)iodobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 16 | 92 |

| 4-(Benzyloxy)iodobenzene | n-Butyl acrylate | Pd(OAc)₂ | Et₃N | Acetonitrile | 80 | 5 | 85 |

| Bromobenzene | Styrene | SPO-Pd complex | K₂CO₃ | DMF | 60 | 12 | 92[10][11] |

// Nodes start [label="BnO-Ar-X", fillcolor="#F1F3F4", fontcolor="#202124"]; pd0 [label="Pd(0)Ln", fillcolor="#FBBC05", fontcolor="#202124"]; oxidative_add [label="Oxidative\nAddition", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="BnO-Ar-Pd(II)-X\n Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transmetal [label="Transmetalation\n(Suzuki, etc.)\nor\nAmine/Alkyne Binding", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_intermediate [label="BnO-Ar-Pd(II)-R\n Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reductive_elim [label="Reductive\nElimination", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="BnO-Ar-R", fillcolor="#34A853", fontcolor="#FFFFFF"]; side_reaction [label="C-O Bond Cleavage\n(Debenzylation)\n\n[RARE]", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];

// Edges start -> oxidative_add [label="Aryl Halide"]; pd0 -> oxidative_add; oxidative_add -> pd_complex; pd_complex -> transmetal; transmetal -> pd_intermediate; pd_intermediate -> reductive_elim; reductive_elim -> product; reductive_elim -> pd0 [label="Catalyst\nRegeneration"];

// Edge showing stability pd_complex -> side_reaction [style=dashed, color="#EA4335", label="Unfavored Pathway"]; } digraph Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions, highlighting the stability of the benzyloxy group.

Reactivity in Directed ortho-Metalation (DoM)

The benzyloxy group can function as a directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at the position ortho to the group using a strong organolithium base like n-butyllithium or tert-butyllithium.[12] The oxygen atom coordinates to the lithium cation, directing the base to abstract a proton from the adjacent position, forming an aryllithium species. This intermediate can then be trapped with various electrophiles.

Interestingly, under certain conditions, selective α-lithiation at the benzylic CH₂ group can occur instead of, or in addition to, ortho-lithiation.[13] The choice of base and reaction temperature can influence this selectivity. For instance, t-BuLi at low temperatures can favor α-lithiation, which can then itself act as a DMG to direct a second lithiation at the ortho position.[13]

Experimental Protocol: Directed ortho-Metalation

This protocol describes a general procedure for the ortho-lithiation of an aryl benzyl ether followed by quenching with an electrophile.

Reagents & Materials:

-

Aryl benzyl ether (e.g., 1-(benzyloxy)benzene)

-

n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., trimethylsilyl chloride (TMSCl), CO₂, or an aldehyde)

-

Schlenk flask and nitrogen/argon line

-

Dry syringes

-

Standard workup and purification equipment

Procedure:

-

Set up a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar).

-

Add the aryl benzyl ether (1.0 eq.) and anhydrous THF via syringe.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add the organolithium reagent (1.1 eq.) dropwise via syringe.

-

Stir the solution at -78°C for 1-2 hours. The formation of the aryllithium may be indicated by a color change.

-

Add the chosen electrophile (1.2 eq.) dropwise at -78°C.

-

Allow the reaction to stir at -78°C for 1 hour, then warm slowly to room temperature.

-

Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by flash column chromatography.

Cleavage of the Benzyloxy Group

The removal of the benzyloxy group is most commonly achieved through palladium-catalyzed hydrogenolysis.[14] This method is highly efficient and clean, producing the deprotected phenol and toluene as the only byproduct.[1][2]

Experimental Protocol: Catalytic Hydrogenolysis

This protocol describes the debenzylation of 1-bromo-4-(benzyloxy)benzene.

Reagents & Materials:

-

1-Bromo-4-(benzyloxy)benzene

-

Palladium on carbon (Pd/C, 5% or 10% w/w)

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

-

Solvent such as ethanol (EtOH), methanol (MeOH), or ethyl acetate (EtOAc)

-

Reaction flask (e.g., round-bottom flask)

-

Celite® for filtration

Procedure:

-

Dissolve the benzyloxy-protected aryl halide (1.0 eq.) in a suitable solvent (e.g., ethanol) in a round-bottom flask.

-

Carefully add Pd/C catalyst (typically 5-10 mol% Pd relative to the substrate) to the solution.

-

Seal the flask and purge the system with nitrogen, followed by vacuum.

-

Introduce hydrogen gas via a balloon or connect the flask to a hydrogenation apparatus.

-

Stir the reaction mixture vigorously under a positive pressure of H₂ at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours.

-

Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected phenol, which can be further purified if necessary.

Note on Chemoselectivity: While hydrogenolysis is generally mild, it can be incompatible with other reducible functional groups like alkenes, alkynes, or nitro groups. Furthermore, under certain conditions, aryl halides (especially bromides and iodides) can undergo hydrodehalogenation. Careful selection of catalyst and conditions may be required to achieve chemoselective debenzylation.[15]

Summary and Recommendations

The benzyloxy group is a robust and reliable protecting group for phenols in substrates containing an aryl halide. Its stability profile makes it highly compatible with a wide array of powerful synthetic transformations.

-

Stability: Excellent stability under the basic and catalytic conditions of Suzuki, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions.

-

Reactivity: Can act as a directed ortho-metalation group (DMG) under strongly basic conditions, offering a route for regioselective functionalization.

-

Cleavage: Reliably cleaved by catalytic hydrogenolysis, a mild and high-yielding method, provided no other reducible functional groups are present.

The choice to use a benzyloxy protecting group is recommended when downstream transformations involve palladium-catalyzed cross-coupling or when ortho-functionalization is desired.

References

- 1. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jk-sci.com [jk-sci.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to the Electronic Effects of Fluorine in 2-(Benzyloxy)-1-bromo-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 2-(benzyloxy)-1-bromo-4-fluorobenzene, a versatile intermediate in medicinal chemistry and organic synthesis. The strategic placement of a fluorine atom, a bromine atom, and a benzyloxy group on the benzene ring imparts a unique combination of inductive and resonance effects that significantly influence its reactivity and potential applications, particularly in the synthesis of targeted therapeutic agents. This document details the interplay of these electronic effects, supported by predicted physicochemical and spectroscopic data. Furthermore, it provides detailed experimental protocols for its synthesis and a key cross-coupling reaction, and contextualizes its utility within relevant drug discovery signaling pathways.

Introduction: The Role of Fluorine in Modulating Electronic Properties

The introduction of fluorine into organic molecules is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity.[1] In this compound, the fluorine atom, positioned para to the bromine, exerts a powerful influence on the electron distribution within the aromatic ring. This guide will dissect the nuanced electronic landscape of this molecule, arising from the competing effects of its substituents.

The primary electronic effects at play are the inductive effect (-I) and the resonance effect (+R). The highly electronegative fluorine atom strongly withdraws electron density through the sigma bond network (-I effect). Conversely, the lone pairs on the fluorine atom can be delocalized into the aromatic π-system (+R effect). Understanding the balance between these opposing effects is crucial for predicting the molecule's reactivity in key synthetic transformations, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Physicochemical and Spectroscopic Data

Due to the limited availability of experimental data for this compound, the following tables present predicted values obtained from validated computational models. These predictions provide a reliable estimation for researchers.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₃H₁₀BrFO | |

| Molecular Weight | 281.12 g/mol | |

| pKa (of corresponding phenol) | ~8.5 | Estimated using computational tools; the electron-withdrawing groups lower the pKa relative to phenol (9.9). |

| LogP | ~4.2 | Indicates significant lipophilicity. |

Table 2: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-3 | 7.15 | dd | J = 8.8, 3.0 |

| H-5 | 7.30 | dd | J = 8.8, 5.0 |

| H-6 | 7.60 | t | J = 8.8 |

| -OCH₂- | 5.10 | s | |

| Phenyl-H (benzyl) | 7.35-7.45 | m |

Table 3: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-Br) | 114.5 |

| C-2 (C-O) | 157.0 |

| C-3 | 116.0 (d, J(C-F) ≈ 23 Hz) |

| C-4 (C-F) | 160.0 (d, J(C-F) ≈ 245 Hz) |

| C-5 | 118.0 (d, J(C-F) ≈ 8 Hz) |

| C-6 | 129.0 |

| -OCH₂- | 71.0 |

| Phenyl-C (benzyl) | 127.5, 128.5, 129.0, 136.5 |

Analysis of Electronic Effects

The electronic character of the benzene ring in this compound is a result of the cumulative effects of the three substituents.

-

Fluorine (at C-4): As the most electronegative element, fluorine exerts a strong -I effect, withdrawing electron density from the ring and making it more electron-deficient. However, its +R effect donates electron density, primarily to the ortho and para positions. In the case of fluorine, the inductive effect generally outweighs the resonance effect.

-

Bromine (at C-1): Bromine also exhibits both -I and +R effects. Its inductive effect is weaker than that of fluorine, and its resonance effect is also less pronounced.

-

Benzyloxy Group (at C-2): The benzyloxy group is a net electron-donating group. The oxygen atom donates electron density to the ring via a strong +R effect. It also has a weaker -I effect due to the oxygen's electronegativity.

The interplay of these effects makes the aromatic ring generally electron-poor, which can influence its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

Table 4: Hammett Substituent Constants

The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds.[2][3]

| Substituent | Position | σₚ | σₘ | σₒ | Notes |

| -F | para | 0.06 | 0.34 | 0.68 | Strong inductive withdrawal, moderate resonance donation.[4] |

| -Br | ortho | - | - | 0.70 | Primarily inductive withdrawal at the ortho position.[4] |

| -OCH₂Ph | ortho | - | - | ~ -0.1 | Estimated based on the similar -OCH₃ group; strong resonance donor. |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of this compound

This two-step synthesis involves the bromination of 4-fluorophenol followed by a Williamson ether synthesis.

Step 1: Synthesis of 2-Bromo-4-fluorophenol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluorophenol (10.0 g, 89.2 mmol) in 100 mL of glacial acetic acid.

-

Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of bromine (4.58 mL, 89.2 mmol) in 20 mL of glacial acetic acid dropwise over 30 minutes.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly pouring the mixture into 500 mL of ice-cold water. The crude product will precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The crude 2-bromo-4-fluorophenol can be purified by recrystallization from hexanes.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4-fluorophenol (10.0 g, 52.3 mmol) in 100 mL of acetone.

-

Base Addition: Add anhydrous potassium carbonate (14.4 g, 104.6 mmol) to the solution.

-

Alkylation: Add benzyl bromide (6.8 mL, 57.5 mmol) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate (100 mL) and wash with 1 M NaOH (2 x 50 mL), water (50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield this compound as a white solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction